REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1([F:19])[CH2:17][CH2:16][CH:15]([OH:18])[CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C.[Cl-].[NH4+]>ClCCl>[F:11][C:12]1([F:19])[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1 |f:4.5|
|
Name
|
|
Quantity
|
233 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
136.1 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)O)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
128.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inside of a reactor was sufficiently dried by vacuum
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture at −78° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
at −45° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted three times with dichloromethane (3000 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated salt solution, and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing anhydrous magnesium sulfate using a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (30 mmHg)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.9 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |